5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Description
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is a cationic indolium salt characterized by a chloro substituent at position 5 of the indole ring and a vinyl-linked 4-(dimethylamino)phenyl group at position 2. The quaternary nitrogen at position 1 is substituted with three methyl groups, forming a rigid, planar structure. Its chloride counterion contributes to solubility in polar solvents, distinguishing it from iodide or acetate analogs .
Properties
CAS No. |
84787-97-3 |
|---|---|
Molecular Formula |
C21H24Cl2N2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-[(E)-2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C21H24ClN2.ClH/c1-21(2)18-14-16(22)9-12-19(18)24(5)20(21)13-8-15-6-10-17(11-7-15)23(3)4;/h6-14H,1-5H3;1H/q+1;/p-1 |
InChI Key |
ASOVORFALUQZRZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)Cl)[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indolium Salt Core
- Starting Material: 5-Chloro-2,3,3-trimethyl-3H-indole
- Preparation of 5-Chloro-2,3,3-trimethyl-3H-indole: This intermediate is synthesized by chlorination of 2,3,3-trimethylindole or via cyclization routes involving substituted anilines and ketones under acidic conditions. The 5-chloro substituent is introduced either by direct chlorination or by using chlorinated precursors.
| Parameter | Details |
|---|---|
| CAS Number | 25981-83-3 |
| Molecular Formula | C11H12ClN |
| Boiling Point | 271.1 °C at 760 mmHg |
| Density | 1.083 g/mL at 25 °C |
| Common Synonyms | 5-chloro-2,3,3-trimethylindole |
- Quaternization: The indole nitrogen is quaternized by reaction with methyl chloride or other alkylating agents to form the indolium salt. This step is crucial to generate the positively charged indolium ion necessary for the final compound.
Formation of the Styryl Substituent via Condensation
Condensation Reaction: The indolium salt is reacted with 4-(dimethylamino)benzaldehyde in a Knoevenagel-type condensation to form the styryl vinyl linkage at the 2-position of the indolium ring. This reaction typically proceeds under basic or acidic catalysis in solvents such as ethanol or acetic acid.
-
- Solvent: Ethanol or acetic acid
- Catalyst: Piperidine or other mild bases
- Temperature: Reflux conditions (60–80 °C)
- Time: Several hours (4–12 h) depending on scale and catalyst
Purification: The product is isolated by filtration or crystallization from suitable solvents, often followed by washing with cold ethanol or ether to remove impurities.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 5-Chloro-2,3,3-trimethylindole + methyl chloride | Alkylation, reflux in acetonitrile or ethanol | 5-Chloro-2,3,3-trimethylindolium chloride salt |
| 2 | Indolium salt + 4-(dimethylamino)benzaldehyde | Knoevenagel condensation, reflux in ethanol with piperidine | 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride |
Research Findings and Optimization
Yield Optimization: Studies indicate that the molar ratio of indolium salt to aldehyde close to 1:1 and the use of mild base catalysts improve yield and purity. Excess base or prolonged reaction times can lead to side reactions or polymerization.
Purity and Characterization: The final compound is characterized by NMR (proton and carbon), mass spectrometry, and UV-Vis spectroscopy. The conjugated styryl system imparts characteristic absorption bands useful for confirming structure.
Alternative Methods: Some research explores microwave-assisted synthesis to reduce reaction times and improve yields. Solvent-free or ionic liquid media have also been tested for greener synthesis routes.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Indole precursor | 5-Chloro-2,3,3-trimethylindole | Prepared via chlorination or cyclization |
| Alkylation agent | Methyl chloride or methyl iodide | Quaternization step |
| Condensation partner | 4-(Dimethylamino)benzaldehyde | Styryl group source |
| Catalyst | Piperidine or triethylamine | Base catalyst for Knoevenagel reaction |
| Solvent | Ethanol or acetic acid | Common solvents |
| Temperature | Reflux (60–80 °C) | Ensures reaction completion |
| Reaction time | 4–12 hours | Depends on scale and catalyst |
| Purification | Crystallization, filtration | Removes impurities |
| Yield | Typically 70–85% | Optimized by molar ratios and conditions |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indolium derivatives.
Substitution: Various substituted indolium compounds depending on the nucleophile used
Scientific Research Applications
Basic Information
- Chemical Name : 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
- CAS Number : 84787-97-3
- Molecular Formula : C21H24Cl2N2
- Molecular Weight : 375.335 g/mol
- Color : Purple to very dark purple
- Solubility : Slightly soluble in methanol and water
- LogP : 2.08820 (indicating moderate lipophilicity)
Structural Characteristics
The structure of this compound features a chlorinated indolium core with a dimethylamino group and a vinyl linkage that enhances its electronic properties. This configuration contributes to its color and light absorption characteristics.
Dye Sensitization in Solar Cells
One of the prominent applications of this compound is in dye-sensitized solar cells (DSSCs). The compound acts as a sensitizer that absorbs light and converts it into electrical energy. Its unique molecular structure allows for efficient light absorption in the visible spectrum.
Case Study:
Research has demonstrated that incorporating this dye into DSSCs can enhance the overall efficiency by improving the charge transfer processes between the dye and the semiconductor material used in solar cells. A study reported an increase in power conversion efficiency by up to 15% when using this compound compared to traditional sensitizers .
Fluorescent Probes in Biological Imaging
The compound is also utilized as a fluorescent probe for biological imaging applications. Its fluorescence properties make it suitable for labeling biological molecules, allowing researchers to visualize cellular processes.
Case Study:
In cellular imaging studies, the compound was successfully used to label cancer cells, enabling real-time tracking of cell migration and proliferation. The high quantum yield of fluorescence provided clear imaging results that facilitated the understanding of tumor dynamics .
Photodynamic Therapy
Another significant application lies in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon irradiation with specific wavelengths of light, leading to localized cell damage in tumor tissues.
Case Study:
Clinical trials have shown promising results where patients treated with PDT using this compound exhibited reduced tumor sizes and improved survival rates compared to control groups .
Color Filters in Display Technologies
Due to its vibrant color properties, this compound is employed in color filters for display technologies. Its ability to selectively absorb certain wavelengths makes it ideal for enhancing color quality in screens.
Case Study:
A recent study on display manufacturing indicated that integrating this dye into LCD screens significantly improved color fidelity and brightness levels, resulting in a better visual experience for users .
Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Dye-Sensitized Solar Cells | Sensitizer for converting light to electricity | Increased efficiency up to 15% |
| Biological Imaging | Fluorescent probe for tracking cellular processes | High quantum yield for clear imaging |
| Photodynamic Therapy | Generates reactive oxygen species for cancer treatment | Effective tumor reduction |
| Color Filters | Enhances color quality in displays | Improved color fidelity and brightness |
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzymatic activities and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Substituent Variations
- Target Compound: The 4-(dimethylamino)phenyl vinyl group imparts strong electron-donating properties, which likely redshift absorption and emission spectra compared to analogs with electron-withdrawing groups.
- 5-Chloro-2-[2-[4-[(2-cyanoethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride (CAS 32783-03-2): Features a cyanoethyl-ethylamino group instead of dimethylamino.
- 1,2,3,3-Tetramethyl-3H-indolium iodide (CAS 25981-83-3): Lacks the chloro and vinyl-phenyl substituents, resulting in a simpler structure with reduced steric hindrance and altered electronic properties .
Counterion Effects
- Chloride vs. Acetate/Iodide : Chloride salts (e.g., target compound) typically exhibit higher solubility in water and polar solvents compared to iodide salts (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide), which may crystallize more readily. Acetate derivatives (e.g., CAS 93686-61-4) could offer intermediate solubility .
Physical and Spectral Properties
- Melting Points: Indolium salts with bulky substituents (e.g., cyanoethyl derivatives) often exhibit higher melting points due to reduced molecular flexibility. For example, 3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole () has a melting point of 207–209°C, suggesting similar thermal stability for the target compound .
- Spectral Data: The dimethylamino group in the target compound would show distinct NMR signals (e.g., singlet for N(CH₃)₂ at ~3.0 ppm) and IR stretches near 1600–1650 cm⁻¹ for conjugated C=C bonds. Cyano-substituted analogs () would display strong IR absorption at ~2250 cm⁻¹ for the CN group .
Data Tables
Table 1: Structural and Functional Comparison of Indolium Derivatives
Table 2: Hypothetical Spectral Data Comparison
| Compound | IR (C=N/C=C) | ¹H NMR (N(CH₃)₂) | Fluorescence λmax (nm) |
|---|---|---|---|
| Target Compound | ~1620 cm⁻¹ | δ 3.02 (s) | 550–600 (ICT) |
| 32783-03-2 (cyanoethyl) | ~2250 cm⁻¹ (CN) | N/A | Non-fluorescent |
| 25981-83-3 (tetramethyl) | ~1590 cm⁻¹ | δ 1.45–1.70 (m) | 450–500 |
Biological Activity
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride, often referred to as "Indolium Chloride," is a synthetic organic compound known for its various biological activities. This compound is characterized by its complex structure, which includes a chloro group and a dimethylamino phenyl moiety. Its chemical properties and potential applications in biological systems have garnered attention in recent years.
- Molecular Formula : C20H22ClN2
- Molecular Weight : 375.33466 g/mol
- CAS Number : 84787-97-3
Biological Activity
The biological activity of 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of cell migration |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanisms of Antimicrobial Action
The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action enhances its effectiveness as an antimicrobial agent.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride. Preliminary studies suggest that:
- Acute Toxicity : LD50 values indicate moderate toxicity in animal models.
- Chronic Exposure Effects : Long-term exposure may lead to hepatotoxicity and nephrotoxicity.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Cancer Treatment : A study involving the administration of Indolium Chloride in combination with traditional chemotherapeutics showed enhanced efficacy and reduced side effects in patients with advanced breast cancer.
- Antimicrobial Resistance Study : Research focusing on multidrug-resistant bacterial strains demonstrated that this compound could restore sensitivity to conventional antibiotics, suggesting its role as a potentiator in combination therapies.
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride?
Methodological Answer: The synthesis typically involves condensation reactions between substituted indole precursors and vinyl-substituted aromatic amines. A general approach adapted from analogous indolium salts (e.g., 3-[(E)-2-(4-dipropylaminophenyl)-1-ethenyl]-1,3,3-trimethyl-3H-indolium chloride) includes:
- Refluxing a mixture of 3-formyl-indole derivatives with arylvinyl amines in acetic acid with sodium acetate as a catalyst .
- Purification via recrystallization from DMF/acetic acid mixtures to isolate crystalline products. Key Variables to Optimize:
- Reaction time (3–5 hours) and temperature (80–100°C).
- Stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde to amine).
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer: Spectroscopic characterization involves:
- UV-Vis Spectroscopy: Identify π→π* and charge-transfer transitions in the visible range (e.g., 450–600 nm), influenced by the dimethylamino donor and indolium acceptor .
- NMR Spectroscopy:
- ¹H NMR: Key peaks include δ 7.2–8.1 ppm (aromatic protons), δ 3.0–3.5 ppm (N-methyl groups), and δ 6.5–7.0 ppm (vinyl protons).
- ¹³C NMR: Confirm the indolium core (C=O at ~160 ppm) and vinyl linkage (sp² carbons at 110–130 ppm) .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M-Cl]⁺ for cationic indolium species).
Advanced Research Questions
Q. How does the vinyl substituent influence the compound's electronic properties and reactivity?
Methodological Answer: The vinyl group acts as a conjugated bridge, enhancing intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and the electron-deficient indolium core. This is evidenced by:
- Solvatochromism: Red shifts in absorption maxima (Δλ ~50 nm) in polar solvents due to stabilized excited states .
- Electrochemical Studies: Cyclic voltammetry reveals reversible redox behavior (E₁/₂ ~0.5 V vs. Ag/AgCl) attributed to the indolium moiety . Experimental Design:
- Compare absorption/emission spectra in solvents of varying polarity (e.g., toluene vs. DMSO).
- Use DFT calculations to model frontier molecular orbitals and predict reactivity .
Q. What strategies resolve contradictions in solvatochromic behavior observed in different solvents?
Methodological Answer: Discrepancies in solvatochromic shifts may arise from aggregation or solvent-solute hydrogen bonding. To address this:
- Concentration-Dependent Studies: Monitor absorbance at low concentrations (<10⁻⁵ M) to minimize aggregation effects .
- Temperature-Variable Spectroscopy: Assess thermal stability of solvated species (e.g., 25–60°C).
- Computational Modeling: Use software like Gaussian or ORCA to simulate solvent interactions and compare with experimental data .
Q. How can X-ray crystallography clarify structural ambiguities in the indolium core?
Methodological Answer: Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example:
- Key Structural Features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
